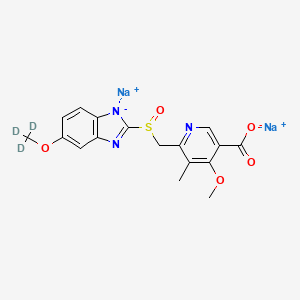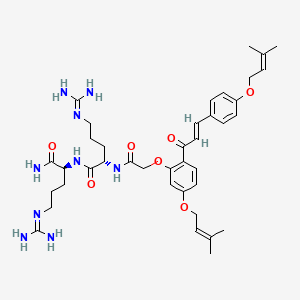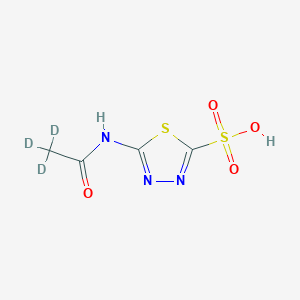
Omeprazole acid-d3 (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omeprazole acid-d3 (disodium) is a deuterated form of omeprazole, a proton pump inhibitor used to treat gastric acid-related disorders such as gastroesophageal reflux disease, peptic ulcer disease, and other conditions characterized by excessive gastric acid secretion . The deuterated form is often used in research to study the pharmacokinetics and metabolism of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of omeprazole acid-d3 (disodium) involves the deuteration of omeprazole. The process typically includes the following steps:
Deuteration of Methoxy Groups: The methoxy groups in omeprazole are replaced with deuterated methoxy groups using deuterated reagents.
Formation of Disodium Salt: The deuterated omeprazole is then converted into its disodium salt form by reacting with sodium hydroxide or another suitable sodium source.
Industrial Production Methods
Industrial production of omeprazole acid-d3 (disodium) follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of omeprazole are subjected to deuteration using deuterated reagents.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Formation of Disodium Salt: The purified deuterated omeprazole is then reacted with sodium hydroxide to form the disodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
Omeprazole acid-d3 (disodium) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in omeprazole can be oxidized to form sulfone derivatives.
Reduction: The nitro group in omeprazole can be reduced to form amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are used.
Reduction: Catalytic hydrogenation or reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Omeprazole acid-d3 (disodium) is widely used in scientific research due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. Some applications include:
Chemistry: Used as a model compound to study the effects of deuteration on chemical stability and reactivity.
Biology: Employed in studies to understand the metabolism and bioavailability of proton pump inhibitors.
Medicine: Used in clinical research to investigate the pharmacokinetics and therapeutic efficacy of deuterated drugs.
Industry: Utilized in the development of new formulations and drug delivery systems
Mécanisme D'action
Omeprazole acid-d3 (disodium) exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of gastric acid secretion, leading to a significant reduction in gastric acid production.
Comparaison Avec Des Composés Similaires
Similar Compounds
Esomeprazole: The S-isomer of omeprazole, which is metabolized more slowly and has a more consistent effect.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Pantoprazole: A proton pump inhibitor with a longer duration of action compared to omeprazole
Uniqueness
Omeprazole acid-d3 (disodium) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic pathways and stability, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C17H15N3Na2O5S |
|---|---|
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
disodium;4-methoxy-5-methyl-6-[[5-(trideuteriomethoxy)benzimidazol-1-id-2-yl]sulfinylmethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2/i2D3;; |
Clé InChI |
MPYYXGKWXYQANB-DHLLOTLESA-L |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















